molecular formula C10H12BrClOZn B14887547 2-n-Butyloxy-5-chlorophenylZinc bromide

2-n-Butyloxy-5-chlorophenylZinc bromide

Cat. No.: B14887547
M. Wt: 328.9 g/mol
InChI Key: JBBRCIUIJAEFPS-UHFFFAOYSA-M
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Description

2-n-Butyloxy-5-chlorophenylzinc bromide, 0.25 M in THF: is an organozinc compound with the molecular formula C10H12BrClOZn and a molecular weight of 328.9512 g/mol . This compound is typically used in organic synthesis, particularly in cross-coupling reactions, due to its reactivity and ability to form carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-n-Butyloxy-5-chlorophenylzinc bromide generally involves the reaction of 2-n-Butyloxy-5-chlorophenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF) . The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include:

    Temperature: Room temperature to slightly elevated temperatures.

    Time: Several hours to ensure complete reaction.

    Catalysts: Sometimes, a catalyst like is used to enhance the reaction rate.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes:

    Continuous flow reactors: to maintain consistent reaction conditions.

    Automated systems: for precise control of temperature, pressure, and reaction time.

    Purification steps: such as distillation or crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 2-n-Butyloxy-5-chlorophenylzinc bromide undergoes various types of reactions, including:

    Oxidation: Reacts with oxidizing agents to form corresponding phenols or quinones.

    Reduction: Can be reduced to form the corresponding hydrocarbons.

    Substitution: Participates in nucleophilic substitution reactions, replacing the zinc bromide group with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like or .

    Reduction: Reagents such as or .

    Substitution: Conditions often involve and for cross-coupling reactions.

Major Products:

    Phenols: or from oxidation.

    Hydrocarbons: from reduction.

    Substituted aromatic compounds: from nucleophilic substitution.

Scientific Research Applications

Chemistry:

    Cross-Coupling Reactions: Widely used in Suzuki-Miyaura and Negishi coupling reactions to form carbon-carbon bonds.

    Synthesis of Complex Molecules: Utilized in the synthesis of pharmaceuticals, agrochemicals, and natural products.

Biology and Medicine:

    Drug Development: Used in the synthesis of biologically active compounds and drug intermediates.

    Bioconjugation: Employed in the modification of biomolecules for research and therapeutic purposes.

Industry:

    Material Science: Involved in the synthesis of polymers and advanced materials.

    Agriculture: Used in the production of agrochemicals and pesticides.

Mechanism of Action

The mechanism by which 2-n-Butyloxy-5-chlorophenylzinc bromide exerts its effects involves the formation of carbon-carbon bonds through transmetalation processes. The compound acts as a nucleophile, transferring the phenyl group to an electrophilic partner, often facilitated by a palladium catalyst . The molecular targets include electrophilic carbon centers in organic molecules, leading to the formation of new carbon-carbon bonds.

Comparison with Similar Compounds

  • Phenylzinc bromide
  • 2-n-Butyloxyphenylzinc bromide
  • 5-Chlorophenylzinc bromide

Comparison:

  • Reactivity: 2-n-Butyloxy-5-chlorophenylzinc bromide exhibits unique reactivity due to the presence of both butyloxy and chloro substituents, which influence its electronic properties.
  • Selectivity: The compound offers higher selectivity in cross-coupling reactions compared to simpler phenylzinc bromides.
  • Applications: Its specific structure makes it more suitable for the synthesis of complex molecules with multiple functional groups.

Properties

Molecular Formula

C10H12BrClOZn

Molecular Weight

328.9 g/mol

IUPAC Name

bromozinc(1+);1-butoxy-4-chlorobenzene-6-ide

InChI

InChI=1S/C10H12ClO.BrH.Zn/c1-2-3-8-12-10-6-4-9(11)5-7-10;;/h4-6H,2-3,8H2,1H3;1H;/q-1;;+2/p-1

InChI Key

JBBRCIUIJAEFPS-UHFFFAOYSA-M

Canonical SMILES

CCCCOC1=[C-]C=C(C=C1)Cl.[Zn+]Br

Origin of Product

United States

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